Lipophilicity Advantage for Membrane Permeability
The target compound's computed LogP of approximately 2.49 (predicted) is significantly higher than that of the ethanol analog, which is estimated to have a LogP near 1.6–1.7 based on a 2-carbon shorter alkyl chain . This ~0.8 LogP unit increase translates to an anticipated 6–8 fold higher membrane permeability coefficient (P_app) in PAMPA assays, consistent with established linear free-energy relationships between LogD and passive diffusion for neutral heterocycles [1]. Increased lipophilicity also correlates with enhanced blood-brain barrier penetration potential, critical for CNS-targeted kinase inhibitor programs.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP ~2.49 |
| Comparator Or Baseline | 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol: LogP ~1.6–1.7 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.8 log units |
| Conditions | Predicted via group contribution method; exact values depend on ionization state at pH 7.4 |
Why This Matters
Higher LogP directly improves passive membrane permeability, reducing efflux liability and increasing cellular target engagement – a key selection criterion for probes and lead compounds.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General relationship between LogD/LopP and PAMPA permeability). View Source
